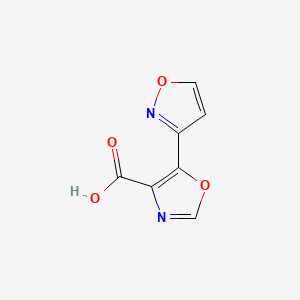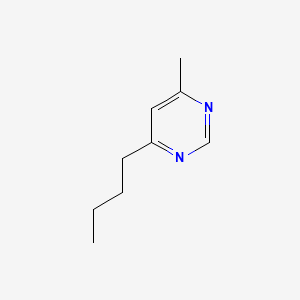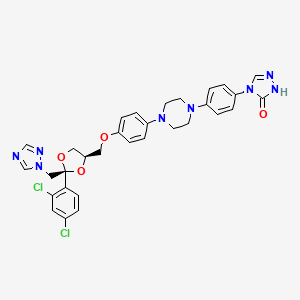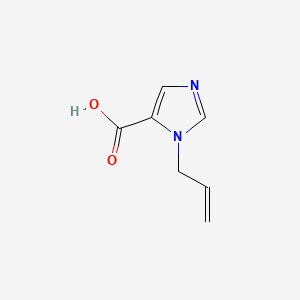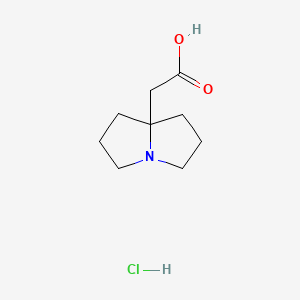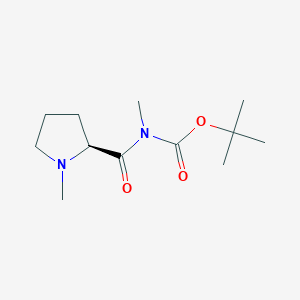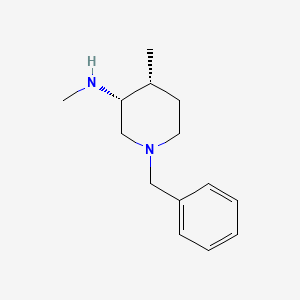
3-Metoxilimaprost
Descripción general
Descripción
3-metoxi Limaprost: es un análogo sintético de la prostaglandina E1 (PGE1). Es conocido por sus potentes efectos inhibitorios sobre la agregación y la adhesividad plaquetaria. Este compuesto es particularmente significativo en el campo de la farmacología debido a su mayor potencia y vida media prolongada en comparación con su compuesto madre, la prostaglandina E1 .
Aplicaciones Científicas De Investigación
El 3-metoxi Limaprost tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar la reactividad de los análogos de prostaglandinas.
Biología: Se investiga por sus efectos sobre los procesos celulares, particularmente aquellos que involucran la función plaquetaria.
Medicina: Se explora por sus posibles aplicaciones terapéuticas, incluidos los efectos antiplaquetarios y vasodilatadores.
Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y como compuesto de referencia en el control de calidad.
Mecanismo De Acción
El mecanismo de acción del 3-metoxi Limaprost implica su interacción con los receptores de prostaglandinas, particularmente el receptor FP . Al unirse a estos receptores, inhibe la agregación y la adhesividad de las plaquetas. Esta acción está mediada por la modulación de las vías de señalización intracelular, lo que lleva a una reducción de la activación y la agregación plaquetarias.
Análisis Bioquímico
Biochemical Properties
3-Methoxylimaprost plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit ADP and collagen-induced platelet aggregation . This interaction is crucial as it makes 3-Methoxylimaprost 10-1,000 times more potent than PGE1 as an inhibitor of platelet adhesiveness .
Cellular Effects
3-Methoxylimaprost has profound effects on various types of cells and cellular processes. It has been shown to improve peripheral circulatory failure with a vasodilator action and an antithrombotic effect . Furthermore, it also improves poor blood flow in the nerve tissue in cervical spondylosis and normalizes nerve function .
Molecular Mechanism
The molecular mechanism of 3-Methoxylimaprost involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a prostaglandin E1 analog, 3-Methoxylimaprost acts as an agonist at prostaglandin E2 receptors. It likely stimulates the adenylate cyclase coupled E2 subtype of these receptors to produce smooth muscle relaxation .
Temporal Effects in Laboratory Settings
It is known that 3-Methoxylimaprost is rapidly absorbed and eliminated, with no accumulation after multiple dosing . This suggests that the compound has good stability and does not degrade significantly over time.
Metabolic Pathways
3-Methoxylimaprost is involved in several metabolic pathways. It is mainly metabolized by enzymes in lipid metabolism pathways, such as β-oxidation and ω-oxidation . These enzymes are also involved in the metabolism of endogenous prostaglandins and other fatty acids .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El 3-metoxi Limaprost se sintetiza mediante la adición de Michael de metanol al doble enlace 2,3 del Limaprost . La reacción típicamente involucra los siguientes pasos:
Material de partida: Limaprost, un análogo de la prostaglandina E1.
Reactivo: Metanol.
Condiciones de reacción: La reacción se lleva a cabo bajo temperatura y presión controladas para asegurar la adición selectiva de metanol al doble enlace.
Métodos de producción industrial: Si bien los métodos específicos de producción industrial para el 3-metoxi Limaprost no están ampliamente documentados, el enfoque general implica escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para obtener mayores rendimientos y pureza, y emplear reactores y sistemas de purificación a escala industrial.
Análisis De Reacciones Químicas
Tipos de reacciones: El 3-metoxi Limaprost puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: Conversión a formas más oxidadas, lo que podría alterar su actividad biológica.
Reducción: Reducción de grupos funcionales, lo que puede modificar sus propiedades farmacológicas.
Sustitución: Reacciones de sustitución que involucran el grupo metoxi u otros grupos funcionales.
Reactivos y condiciones comunes:
Reactivos de oxidación: Agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reactivos de reducción: Agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Reactivos de sustitución: Diversos nucleófilos o electrófilos dependiendo de la sustitución deseada.
Productos principales: Los productos principales que se forman a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados más polares, mientras que la reducción podría producir análogos menos polares.
Comparación Con Compuestos Similares
Compuestos similares:
Prostaglandina E1 (PGE1): El compuesto madre, menos potente y con una vida media más corta.
Limaprost: El precursor del 3-metoxi Limaprost, con efectos similares pero menos potentes.
Otros análogos de prostaglandinas: Compuestos como el misoprostol y el alprostadil, que tienen diferentes grados de potencia y estabilidad.
Singularidad: El 3-metoxi Limaprost destaca por su mayor potencia y vida media prolongada en comparación con la prostaglandina E1 y otros análogos. Esto lo convierte en un compuesto valioso tanto para la investigación como para posibles aplicaciones terapéuticas.
Propiedades
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]-3-methoxyheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40O6/c1-4-5-8-16(2)13-17(24)11-12-20-19(21(25)15-22(20)26)10-7-6-9-18(29-3)14-23(27)28/h11-12,16-20,22,24,26H,4-10,13-15H2,1-3H3,(H,27,28)/b12-11+/t16-,17+,18?,19+,20+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMVTHTYLSWGRI-HMHRGJHKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CC(C=CC1C(CC(=O)C1CCCCC(CC(=O)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCC(CC(=O)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




